molecular formula C11H15N5O4S B276348 Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate

Numéro de catalogue B276348
Poids moléculaire: 313.34 g/mol
Clé InChI: QDJADPZHRWXVPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, also known as EAI045, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Mécanisme D'action

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate works by inhibiting the activity of the EGFR kinase, which is a key driver of cancer cell growth and survival. Specifically, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate binds to a specific pocket in the EGFR kinase domain, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to have a potent and selective inhibitory effect on EGFR kinase activity, both in vitro and in vivo. In preclinical studies, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and decrease tumor size. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate is its specificity for EGFR kinase, which makes it a valuable tool for studying the role of EGFR in cancer cell growth and survival. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent for the treatment of cancer. However, one limitation of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate is its relatively low solubility, which may make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for the development of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate and related compounds. One direction is to optimize the pharmacokinetic properties of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, such as improving its solubility and stability. Another direction is to explore the potential of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to elucidate the mechanisms of resistance to Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, and to develop strategies to overcome this resistance.

Méthodes De Synthèse

The synthesis of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate involves several steps, including the reaction of 5-bromopyrimidine-2,4-dione with ethyl 2-mercaptoacetate, followed by the reaction of the resulting intermediate with methyl carbamate. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.

Applications De Recherche Scientifique

Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of cancer cells. In particular, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to be effective against EGFR (epidermal growth factor receptor) mutant lung cancer cells, which are often resistant to current therapies. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has also been shown to inhibit the growth of cancer cells that have developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib.

Propriétés

Formule moléculaire

C11H15N5O4S

Poids moléculaire

313.34 g/mol

Nom IUPAC

ethyl 4-amino-2-[2-(methylcarbamoylamino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H15N5O4S/c1-3-20-9(18)6-4-14-11(16-8(6)12)21-5-7(17)15-10(19)13-2/h4H,3,5H2,1-2H3,(H2,12,14,16)(H2,13,15,17,19)

Clé InChI

QDJADPZHRWXVPN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(=O)NC

SMILES canonique

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(=O)NC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.